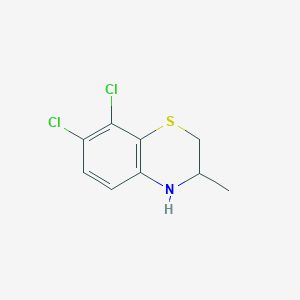
7,8-Dichloro-3-methyl-3,4-dihydro-2H-1,4-benzothiazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7,8-Dichloro-3-methyl-3,4-dihydro-2H-1,4-benzothiazine: is a heterocyclic compound that belongs to the benzothiazine family. This compound is characterized by the presence of chlorine atoms at the 7 and 8 positions, a methyl group at the 3 position, and a dihydro structure at the 3,4 positions. Benzothiazines are known for their diverse biological activities and are used in various pharmaceutical applications.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 7,8-Dichloro-3-methyl-3,4-dihydro-2H-1,4-benzothiazine typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2-amino-4,5-dichlorobenzyl chloride with methylamine, followed by cyclization in the presence of a base such as sodium hydroxide. The reaction is usually carried out in an organic solvent like ethanol or methanol under reflux conditions.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques like crystallization and chromatography is common to achieve high-quality products.
化学反応の分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically involving reagents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride, converting the compound to its corresponding amine or alcohol derivatives.
Substitution: Nucleophilic substitution reactions are common, where the chlorine atoms can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for methoxylation.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Amines and alcohols.
Substitution: Various substituted benzothiazines depending on the nucleophile used.
科学的研究の応用
Chemistry: In chemistry, 7,8-Dichloro-3-methyl-3,4-dihydro-2H-1,4-benzothiazine is used as a building block for the synthesis of more complex molecules
Biology: The compound has been studied for its biological activities, including antimicrobial and antifungal properties. It is used in research to develop new drugs and treatments for infections.
Medicine: In medicine, derivatives of this compound are explored for their potential therapeutic effects. They are investigated for their ability to modulate biological pathways and treat diseases such as cancer and neurological disorders.
Industry: In the industrial sector, this compound is used in the development of agrochemicals and other specialty chemicals. Its derivatives are employed in the formulation of pesticides and herbicides.
作用機序
The mechanism of action of 7,8-Dichloro-3-methyl-3,4-dihydro-2H-1,4-benzothiazine involves its interaction with specific molecular targets. The compound is known to modulate the activity of certain enzymes and receptors, leading to its biological effects. For example, it can act as an inhibitor of enzymes involved in microbial cell wall synthesis, thereby exhibiting antimicrobial properties. Additionally, it may interact with neurotransmitter receptors in the brain, influencing cognitive functions.
類似化合物との比較
7-Chloro-3-methyl-3,4-dihydro-2H-1,2,4-benzothiadiazine: Known for its cognitive-enhancing properties.
7-Chloro-1-methyl-5-phenyl-3H-1,4-benzodiazepin-2-one (Diazepam): A well-known anxiolytic and sedative.
Uniqueness: 7,8-Dichloro-3-methyl-3,4-dihydro-2H-1,4-benzothiazine is unique due to the presence of two chlorine atoms at the 7 and 8 positions, which significantly influence its chemical reactivity and biological activity. This structural feature distinguishes it from other benzothiazine derivatives and contributes to its specific applications in various fields.
特性
CAS番号 |
92310-82-2 |
|---|---|
分子式 |
C9H9Cl2NS |
分子量 |
234.14 g/mol |
IUPAC名 |
7,8-dichloro-3-methyl-3,4-dihydro-2H-1,4-benzothiazine |
InChI |
InChI=1S/C9H9Cl2NS/c1-5-4-13-9-7(12-5)3-2-6(10)8(9)11/h2-3,5,12H,4H2,1H3 |
InChIキー |
YIHIUNOADPDVQD-UHFFFAOYSA-N |
正規SMILES |
CC1CSC2=C(N1)C=CC(=C2Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Bis[(2-oxo-1,3-oxazolidin-3-yl)]phosphinic bromide](/img/structure/B14348006.png)
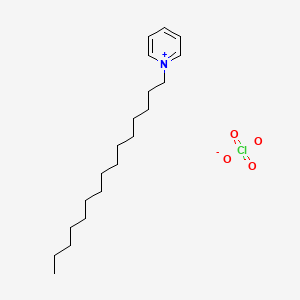
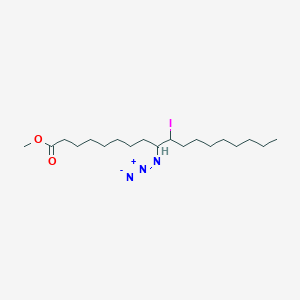
![2-Chloro-5-[(cyclohexylmethyl)sulfamoyl]benzene-1-sulfonyl chloride](/img/structure/B14348026.png)

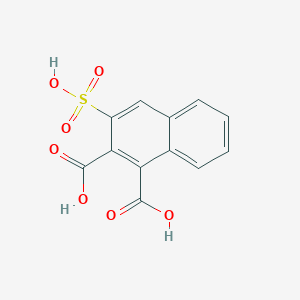
![6-methyl-9-[(4-nitrophenyl)methylideneamino]-7H-purin-8-one](/img/structure/B14348035.png)

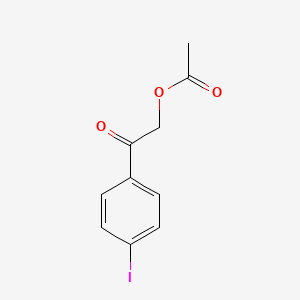

![N~1~,N~1'~-[Methylenedi(4,1-phenylene)]dimethanediimine](/img/structure/B14348064.png)
![(Dibenzo[b,d]furan-2-yl)(2,4-dichlorophenyl)methanone](/img/structure/B14348071.png)
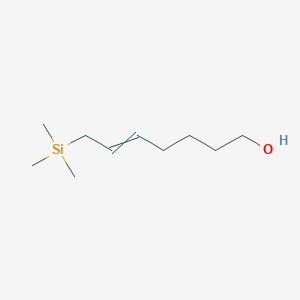
methanone](/img/structure/B14348083.png)
